[1,1'-Biphenyl]-4-carboximidamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H3,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEYCTCATJSAAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391301 | |
| Record name | [1,1'-Biphenyl]-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125772-44-3 | |
| Record name | [1,1'-Biphenyl]-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 1,1 Biphenyl 4 Carboximidamide
Retrosynthetic Analysis and Established Synthetic Routes for [1,1'-Biphenyl]-4-carboximidamide
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For this compound, the primary disconnections are at the C-N bond of the imidamide group and the C-C bond linking the two phenyl rings.
C-N Disconnection: The carboximidamide moiety can be retrosynthetically disconnected to a nitrile precursor, specifically 4-cyanobiphenyl (or [1,1'-biphenyl]-4-carbonitrile). This is a common and reliable transformation.
C-C Disconnection: The 4-cyanobiphenyl intermediate can be further disconnected at the biphenyl (B1667301) linkage. This opens up numerous possibilities based on modern cross-coupling reactions, typically involving a phenyl group synthon and a 4-cyanophenyl group synthon. For example, this leads back to precursors like phenylboronic acid and 4-bromobenzonitrile for a Suzuki-Miyaura coupling.
This analysis suggests a primary synthetic strategy: the formation of a 4-substituted biphenyl ring system followed by the elaboration of the substituent into the carboximidamide group.
The construction of the biphenyl backbone is the cornerstone of the synthesis. Transition-metal-catalyzed cross-coupling reactions are the most efficient and widely used methods for this purpose. nih.govresearchgate.net
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an aryl halide and an arylboronic acid is one of the most versatile methods for biphenyl synthesis. nih.govresearchgate.net The catalytic cycle involves three key steps:
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex. rsc.org
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex, displacing the halide.
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst. nih.govrsc.org
Stille Coupling: This reaction involves the coupling of an organotin compound with an aryl halide, catalyzed by palladium. nih.govrsc.org The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. rsc.org It is highly tolerant of various functional groups. rsc.org
Negishi Coupling: In this method, an organozinc reagent is coupled with an aryl halide, typically catalyzed by nickel or palladium. nih.govrsc.org The mechanism also follows the classic cross-coupling catalytic cycle. nih.gov
Hiyama Coupling: This involves the coupling of organosilicon compounds with aryl halides, catalyzed by palladium. acs.org A key feature of this reaction is the activation of the silicon reagent, often by a fluoride source. acs.org
Ullmann Reaction: A classical method involving the copper-mediated coupling of two aryl halide molecules. researchgate.net While effective, it often requires harsh reaction conditions (high temperatures) and stoichiometric amounts of copper. researchgate.net
C-H Activation: More recent strategies involve the direct arylation of a C-H bond, avoiding the need for pre-functionalized starting materials like organoborons or organotins. researchgate.net For instance, rhodium(III)-catalyzed C-H arylation of benzimidate derivatives with arylsilanes has been used to synthesize biphenyl-2-carbonitrile derivatives. acs.org
The conversion of the key intermediate, 4-cyanobiphenyl, into this compound is a critical step. The most established method for this transformation is the Pinner reaction.
The Pinner reaction proceeds in two stages:
The nitrile (4-cyanobiphenyl) is treated with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride (HCl). This forms the corresponding imino ether hydrochloride salt (an imidate).
The isolated imidate salt is then reacted with ammonia (B1221849) in a solution of alcohol to replace the alkoxy group with an amino group, yielding the desired carboximidamide (amidine) hydrochloride salt.
Direct conversion methods from nitriles to amidines using reagents like lithium bis(trimethylsilyl)amide followed by hydrolysis are also known, offering alternative pathways under different reaction conditions.
The primary intermediate of interest is 4-cyanobiphenyl. Its synthesis can be approached through various catalytic and non-catalytic methods, which are essentially the biphenyl-forming reactions discussed previously, applied to specific precursors.
Catalytic Approaches:
Suzuki Coupling: Reaction of 4-bromobenzonitrile with phenylboronic acid using a palladium catalyst.
Stille Coupling: Reaction of 4-iodobenzonitrile with phenyltributyltin, catalyzed by palladium.
Hiyama Coupling: Palladium-catalyzed reaction between 4-bromobenzonitrile and phenyltrimethoxysilane. researchgate.net
Negishi Coupling: Nickel- or palladium-catalyzed coupling of 4-chlorobenzonitrile with phenylzinc chloride. rsc.org
Non-Catalytic Approaches:
Gomberg-Bachmann Reaction: This reaction involves the base-promoted arylation of an aromatic compound (benzene) using a diazonium salt derived from 4-aminobenzonitrile. Yields can be modest, and regioselectivity can be an issue if substituted benzenes are used.
Friedel-Crafts Reaction: While direct cyanation is not a standard Friedel-Crafts reaction, related approaches can be used. For example, Friedel-Crafts acylation of biphenyl can produce 4-acetylbiphenyl, which can then be converted to the carboxamide and subsequently dehydrated to the nitrile, although this is a more circuitous route. nih.gov
| Method | Catalyst/Reagent | Advantages | Disadvantages |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd complexes | Mild conditions, high functional group tolerance, commercially available reagents, boronic acids are generally non-toxic. nih.govresearchgate.net | Potential for side reactions like homo-coupling. researchgate.net |
| Stille Coupling | Pd complexes | Excellent functional group tolerance, neutral reaction conditions. nih.govrsc.org | Toxicity and difficulty in removing organotin byproducts. nih.gov |
| Negishi Coupling | Pd or Ni complexes | High reactivity, good for sterically hindered biphenyls. nih.govrsc.org | Organozinc reagents are moisture and air-sensitive. nih.gov |
| Hiyama Coupling | Pd complexes | Organosilanes are low in toxicity and stable. acs.org | Requires an activating agent (e.g., fluoride). acs.org |
| Ullmann Reaction | Copper | Does not require organometallic reagents. | Harsh reaction conditions (high temperature), often requires stoichiometric copper. researchgate.net |
Regioselective and Stereoselective Syntheses of this compound Derivatives
The synthesis of derivatives of this compound requires precise control over the placement of substituents (regioselectivity) and, in some cases, the spatial arrangement of atoms (stereoselectivity).
Biphenyl derivatives can exhibit a form of axial chirality known as atropisomerism. pharmaguideline.comquora.com This occurs when rotation around the single bond connecting the two aryl rings is sufficiently hindered, usually by the presence of bulky substituents in at least three of the four ortho positions. pharmaguideline.comnih.gov This restricted rotation leads to the existence of stable, non-superimposable mirror-image conformers (enantiomers). quora.com
The enantioselective synthesis of axially chiral biphenyls is a significant challenge in organic chemistry. nih.gov The most prominent strategies rely on asymmetric cross-coupling reactions.
Asymmetric Suzuki-Miyaura Coupling: This is a powerful method for constructing chiral biaryls. nih.govacs.org The strategy involves using a chiral ligand, typically a phosphine, that coordinates to the palladium catalyst. This chiral catalyst environment influences the reductive elimination step, favoring the formation of one enantiomer over the other. nih.govacs.org A variety of chiral ligands have been developed for this purpose, leading to high enantioselectivities (ee) for a range of substrates. nih.govacs.org
| Ligand | Substrate Type | Typical Enantioselectivity (ee) | Reference |
|---|---|---|---|
| KenPhos | Axially chiral biaryl amides | 88-94% | nih.govacs.org |
| sSPhos | Axially chiral 2,2'-biphenols | >90% | acs.org |
| Chiral Ferrocenylphosphine Ligands | Axially chiral binaphthyls (via Kumada coupling) | High | nih.gov |
Another approach involves a "chirality exchange" process, where a molecule with existing stereogenic centers is aromatized to form an axially chiral biphenyl, transferring the chirality from the sp3 centers to the biaryl axis. nih.gov
Controlling the position of substituents on the biphenyl rings is crucial for synthesizing specific isomers. nih.govnih.gov The strategy for achieving regiocontrol depends on whether the substituent is introduced before or after the biphenyl core is formed.
Control via Cross-Coupling: The most straightforward method for controlling positional isomerism is to use appropriately substituted starting materials in a cross-coupling reaction. For example, to synthesize a 3'-methyl-[1,1'-biphenyl]-4-carboximidamide derivative, one would couple 4-bromobenzonitrile with 3-methylphenylboronic acid. The positions of the substituents are locked in by the starting materials, providing unambiguous regiochemical control.
Control via Electrophilic Aromatic Substitution: If substituents are introduced onto a pre-formed biphenyl ring, the principles of electrophilic aromatic substitution apply. The existing phenyl group acts as an activating, ortho-, para-directing group. Therefore, reactions like nitration or Friedel-Crafts acylation on biphenyl will primarily yield substitution at the 4-position, with some 2-substitution. nih.gov To achieve substitution at the 3-position (meta), a different strategy is required, often involving a directing group or starting with a meta-substituted precursor for a cross-coupling reaction.
The regiochemical outcome can be influenced by the specific reaction conditions and the steric and electronic nature of other substituents already present on the ring system. For instance, in a study of biphenyl antimicrobial peptidomimetic amphiphiles, various positional isomers were synthesized to investigate the impact of substituent placement on biological activity, highlighting the importance of precise regiochemical control. nih.govnih.gov
Post-Synthetic Derivatization and Scaffold Modifications of this compound
Post-synthetic modification is a cornerstone of medicinal chemistry and materials science, allowing for the fine-tuning of a molecule's properties. For this compound, derivatization can occur at two primary locations: the reactive imidamide group and the biphenyl core.
The carboximidamide, or amidine, functional group is a versatile handle for chemical modification. Its basicity and nucleophilicity allow for a range of transformations crucial for exploring structure-activity relationships (SAR).
N-Substitution: The nitrogen atoms of the imidamide can be alkylated or acylated to probe the steric and electronic requirements of a biological target. For instance, reaction with various alkyl halides or acyl chlorides would yield N-substituted derivatives. These modifications can modulate the compound's hydrogen bonding capacity, lipophilicity, and basicity, which are critical parameters for biological activity.
Cyclization Reactions: Amidines are valuable precursors for the synthesis of various nitrogen-containing heterocycles. Reaction with β-dicarbonyl compounds, for example, can lead to the formation of pyrimidine rings. This transformation dramatically alters the shape and electronic properties of the original molecule, providing access to new chemical space for SAR studies.
Hydrolysis: The imidamide group can be hydrolyzed under acidic or basic conditions to the corresponding [1,1'-Biphenyl]-4-carboxamide. While this represents a loss of the original functional group, comparing the activity of the amide with the parent imidamide can provide crucial information about the importance of the basicity and hydrogen-bonding pattern of the imidamide for its biological function.
Table 1: Potential Chemical Transformations of the Imidamide Group for SAR Studies
| Transformation | Reagents and Conditions | Product Type | Purpose in SAR |
|---|---|---|---|
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl Imidamide | Investigate steric and electronic effects |
| N-Acylation | Acyl chloride, Base (e.g., Pyridine) | N-Acyl Imidamide | Modulate electronic properties and H-bonding |
| Cyclization | β-Diketone, Acid or Base catalyst | Biphenyl-substituted Pyrimidine | Scaffold hopping, explore new binding modes |
The electronic and steric nature of the biphenyl scaffold can be modified by introducing substituents on one or both phenyl rings. These modifications can influence the molecule's conformation (the dihedral angle between the two phenyl rings), its metabolic stability, and its interaction with biological targets.
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce a variety of functional groups onto the biphenyl rings. The position of substitution will be directed by the existing carboximidamide group and any other substituents present.
Cross-Coupling Reactions: For more precise control over substituent placement, cross-coupling reactions are invaluable. Starting from a halogenated (e.g., bromo- or iodo-) biphenyl-4-carboximidamide precursor, Suzuki, Sonogashira, or Buchwald-Hartwig couplings can be employed to introduce a wide array of alkyl, aryl, alkynyl, or amino groups. These modifications are fundamental in SAR studies to map the binding pocket of a target protein. nih.govresearchgate.net
The introduction of different substituents can have a profound impact on the compound's biological activity. For example, adding electron-withdrawing groups can affect the pKa of the imidamide, while bulky groups can influence the molecule's ability to adopt a planar conformation.
Table 2: Influence of Biphenyl Substitution on Molecular Properties
| Substituent Type | Example | Potential Effect on this compound |
|---|---|---|
| Electron-Donating | -OCH₃, -CH₃ | Increases electron density in the rings, may affect metabolism and binding |
| Electron-Withdrawing | -NO₂, -CF₃ | Decreases electron density, can alter pKa of the imidamide group |
| Halogens | -F, -Cl, -Br | Increases lipophilicity, can introduce halogen bonding interactions |
The basic nature of the imidamide group means that it will likely be protonated at physiological pH, which can limit its ability to cross cell membranes. Prodrug strategies can temporarily mask this group to improve pharmacokinetic properties.
Prodrug Strategies: One common approach for masking basic groups like amidines is N-acylation or N-acyloxymethylation. An N-acyl group, for instance, could be designed to be cleaved by cellular esterases, releasing the active imidamide intracellularly. Another strategy could involve the use of a promoiety that is cleaved under specific physiological conditions, such as the reductive environment of hypoxic tumors. nih.govnih.gov
Bioconjugation: For research applications such as target identification or cellular imaging, this compound could be attached to a larger molecule, such as a fluorescent dye, a peptide, or a carrier protein. This typically involves modifying the imidamide or the biphenyl scaffold with a reactive handle suitable for bioconjugation, such as an alkyne for "click" chemistry, an activated ester for reaction with amines, or a maleimide for reaction with thiols. nih.gov For example, a linker with a terminal carboxylic acid could be attached to one of the imidamide nitrogens, and this carboxylic acid could then be activated for conjugation to an amine-containing biomolecule.
Green Chemistry Approaches and Process Optimization in this compound Synthesis for Research Scale-Up
For the synthesis of this compound to be efficient and sustainable, especially at a larger research scale, green chemistry principles should be applied. The synthesis of this molecule would likely involve two key steps: the formation of the biphenyl-4-nitrile core, followed by the conversion of the nitrile to the carboximidamide.
Suzuki-Miyaura Coupling: The synthesis of the biphenyl scaffold is often achieved via a Suzuki-Miyaura cross-coupling reaction between a 4-cyanophenylboronic acid and a substituted or unsubstituted halobenzene. Green improvements to this process include the use of water as a solvent, employing highly efficient palladium catalysts to reduce metal waste, and using microwave irradiation to decrease reaction times and energy consumption. researchgate.net
Amidine Formation: The conversion of the biphenyl-4-nitrile to the imidamide can be accomplished through several methods. The classical Pinner reaction, while effective, often uses stoichiometric amounts of acid and anhydrous conditions. Greener alternatives include direct catalytic addition of ammonia or amines to the nitrile, potentially using transition metal catalysts under milder conditions.
Process Optimization: For research scale-up, optimizing reaction conditions is crucial. This includes minimizing the use of hazardous solvents, replacing them with greener alternatives like 2-methyltetrahydrofuran or cyclopentyl methyl ether. Process optimization also involves developing efficient purification methods that reduce solvent usage, such as crystallization instead of chromatography where possible. nih.gov
Table 3: Green Chemistry Considerations for Synthesis
| Synthetic Step | Conventional Method | Green Alternative |
|---|---|---|
| Biphenyl Formation | Suzuki coupling in organic solvents (e.g., Toluene, DMF) | Suzuki coupling in water; use of phase-transfer catalysts; recyclable catalysts |
| Imidamide Formation | Pinner reaction (anhydrous HCl, alcohol) | Direct catalytic amination of nitrile; solvent-free reaction conditions |
By integrating these advanced synthetic and green chemistry principles, researchers can efficiently synthesize and modify this compound and its derivatives, facilitating comprehensive investigations into their chemical and biological properties.
Biological Activities and Pharmacological Characterization of 1,1 Biphenyl 4 Carboximidamide
In Vitro Pharmacological Profiling and Cellular Assays
In vitro studies, which are conducted in a controlled laboratory setting outside of a living organism, have been crucial in elucidating the mechanisms of action of [1,1'-Biphenyl]-4-carboximidamide and its related structures. These studies involve a range of biochemical and cell-based assays to characterize the compound's pharmacological properties.
Enzyme Inhibition Kinetics and Potency Studies
Derivatives of this compound have demonstrated notable inhibitory activity against several classes of enzymes, particularly proteases and carbonic anhydrases.
One area of significant interest is the inhibition of urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer progression and metastasis. nih.gov The inhibition of uPA can hinder tumor cell invasion and growth. nih.govnih.gov For instance, certain (4-aminomethyl)phenylguanidine derivatives, which share structural similarities with the biphenyl (B1667301) carboximidamide scaffold, have been identified as potent uPA inhibitors with Ki values in the micromolar range. nih.gov Another potent uPA inhibitor, UK-371804, demonstrates a Ki of 10 nM. medchemexpress.com
Furthermore, biphenyl-based compounds have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.govnih.gov Inhibition of specific CA isoforms, such as CA IX and CA XII, is a validated strategy in cancer therapy. nih.gov A series of 4'-amino-[1,1'-biphenyl]-4-sulfonamide derivatives showed significant inhibitory potential against human carbonic anhydrase isoforms (hCA-II, hCA-IX, and hCA-XII), with some derivatives exhibiting greater potency than the standard inhibitor acetazolamide. nih.govresearchgate.net For example, derivative 9d was an 8-fold more potent inhibitor of hCA-IX than acetazolamide. researchgate.net
The glyoxalase system, particularly glyoxalase-I (GLO-I), is another enzymatic target for anticancer drug development. researchgate.net While direct inhibition data for this compound is limited, structurally related N-phenylbenzamide derivatives have been explored as GLO-I inhibitors. researchgate.net
Table 1: Enzyme Inhibition Data for this compound Derivatives and Related Compounds
| Compound/Derivative Class | Target Enzyme | Inhibition Metric (IC₅₀/Kᵢ) | Reference |
|---|---|---|---|
| 4'-amino-[1,1'-biphenyl]-4-sulfonamide (9d) | hCA-IX | IC₅₀: 0.21 ± 0.03 µM | researchgate.net |
| 4'-amino-[1,1'-biphenyl]-4-sulfonamide (9e) | hCA-II | IC₅₀: 0.38 ± 0.03 µM | researchgate.net |
| 4'-amino-[1,1'-biphenyl]-4-sulfonamide (9b) | hCA-XII | IC₅₀: 0.69 ± 0.15 µM | researchgate.net |
| (4-aminomethyl)phenylguanidine derivatives | uPA | Kᵢ: 11 - 36 µM | nih.gov |
| UK-371804 | uPA | Kᵢ: 10 nM | medchemexpress.com |
| Imidazole-based N-phenylbenzamide (4e) | ABL1 kinase (computational) | Binding Affinity: -8.59 kcal/mol | nih.gov |
| Imidazole-based N-phenylbenzamide (4f) | ABL1 kinase (computational) | Binding Affinity: -7.44 kcal/mol | nih.gov |
Receptor Ligand Binding and Functional Assays
The biphenyl scaffold is a versatile structure capable of interacting with a variety of biological receptors. mdpi.com Research has explored derivatives of [1,1'-biphenyl]-4-carboxamide as antagonists for several receptors.
A series of N-[4-(3-pyridinyl)butyl]-1,1'-biphenyl-4-carboxamides were evaluated for their ability to antagonize the platelet-activating factor (PAF) receptor. nih.gov These compounds were assessed in a binding assay using dog platelets. nih.gov
In another study, non-imidazole biphenyl derivatives were investigated as histamine (B1213489) H3 receptor (H3R) antagonists. nih.gov Ex vivo binding studies were conducted in rats using a labeled agonist to assess the brain penetration and receptor occupancy of these compounds. nih.gov
Additionally, the biphenyl moiety has been identified as a key structural feature in the design of small molecules that inhibit the PD-1/PD-L1 interaction, a critical immune checkpoint in cancer therapy. nih.gov These biphenyl-based agents disrupt the protein-protein interaction through a protein dimerization mechanism. nih.gov
Cell Proliferation, Cytotoxicity, and Apoptosis Induction Studies
The anticancer potential of [1,1'-biphenyl]-4-carboxamide derivatives has been evaluated through their effects on cancer cell lines. These studies typically measure the inhibition of cell growth (antiproliferative activity), direct cell killing (cytotoxicity), and the induction of programmed cell death (apoptosis).
Several anthranilamide-based 1,1'-biphenyl-4-carboxamides demonstrated antiproliferative activity against human leukemia K562 cells. nih.gov Certain derivatives were found to be particularly cytotoxic to these tumor cells. nih.gov
New imidazole-based N-phenylbenzamide derivatives also exhibited cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov Derivatives 4e and 4f showed good activity, with IC₅₀ values ranging from 7.5 to 11.1 µM. nih.gov Specifically, derivative 4f, which contains a fluorine substitution, was the most active in the series. nih.gov
Hydroxylated biphenyl compounds, structurally related to curcumin, have also shown promising antitumor potential against melanoma cells, with IC₅₀ values in the low micromolar range, while exhibiting no toxicity to normal fibroblasts at higher concentrations. mdpi.com These compounds were found to have long-lasting and irreversible effects on clonal growth. mdpi.com
Table 2: Cytotoxicity of [1,1'-Biphenyl]-4-carboxamide Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Imidazole-based N-phenylbenzamide (4f) | A549 (Lung) | IC₅₀ | 7.5 µM | nih.gov |
| Imidazole-based N-phenylbenzamide (4f) | HeLa (Cervical) | IC₅₀ | 9.3 µM | nih.gov |
| Imidazole-based N-phenylbenzamide (4f) | MCF-7 (Breast) | IC₅₀ | 8.9 µM | nih.gov |
| Hydroxylated biphenyl (Compound 11) | Melanoma | IC₅₀ | 1.7 ± 0.5 µM | mdpi.com |
| Hydroxylated biphenyl (Compound 12) | Melanoma | IC₅₀ | 2.0 ± 0.7 µM | mdpi.com |
Modulation of Cellular Signaling Pathways and Gene Expression
Investigations into the mechanism of action of [1,1'-biphenyl]-4-carboxamide derivatives have revealed their ability to modulate key cellular signaling pathways involved in cell cycle regulation and apoptosis.
One study on an anthranilamide-based 1,1'-biphenyl-2-carboxamide (derivative 17b), which is structurally isomeric to the 4-carboxamide, found that it induced a G2/M phase arrest in the cell cycle of K562 leukemia cells. nih.gov This cell cycle arrest was a consequence of DNA damage, as evidenced by an increase in the levels of phospho-ATM and γH2AX, which are known markers of the DNA repair response system. nih.gov The effects of this compound were also linked to the generation of reactive oxygen species (ROS), activation of the JNK signaling pathway, and the induction of caspase-3 dependent apoptosis. nih.gov
In the context of immune cell function, signaling through the 4-1BB (CD137) receptor, which can be modulated by biphenyl-containing compounds, has been shown to activate glucose and fatty acid metabolism in CD8+ T cells. nih.gov This metabolic reprogramming is essential to support the increased energy and biomass demands of T cell proliferation. nih.gov Specifically, 4-1BB signaling was found to activate the LKB1-AMPK-ACC signaling pathway. nih.gov
In Vivo Efficacy and Pharmacodynamic Evaluations in Preclinical Models
Assessment in Specific Disease Models (e.g., infectious diseases, inflammation, oncology)
The therapeutic potential of [1,1'-biphenyl]-4-carboxamide derivatives has been assessed in various preclinical disease models.
In the field of oncology, inhibitors of urokinase-type plasminogen activator (uPA), including those based on a biphenyl scaffold, have demonstrated the ability to reduce tumor growth and invasiveness in in vivo studies. nih.gov These compounds inhibit uPA-mediated processes that are crucial for tumor progression. nih.gov Similarly, a hydroxylated biphenyl compound, D6, which is structurally related to the compounds of interest, has shown antitumor effects in animal models of melanoma and neuroblastoma. mdpi.com
In the context of infectious diseases, biphenyl-containing compounds have been explored for their antibacterial properties. mdpi.com The biphenyl moiety appears to be important for activity against Gram-negative bacteria. mdpi.com
For inflammatory conditions, derivatives of [1,1'-biphenyl]-4-carboxamide have been evaluated for their ability to inhibit PAF-induced bronchoconstriction in guinea pigs, demonstrating in vivo antagonist activity. nih.gov
Furthermore, the brain penetration kinetics of biphenyl histamine H3 receptor antagonists have been studied in rats to assess their potential for treating neurological disorders. nih.gov These studies help to establish the relationship between the compound's structure and its pharmacokinetic properties in a living system. nih.gov
Compound and Chemical Names
| Generic/Code Name | Chemical Name |
| Acetazolamide | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |
| This compound | This compound |
| 4-phenylbenzamidine | This compound |
| UK-371804 | (2S)-2-[[4-[[imino(nitroamino)methyl]amino]butanoyl]amino]-2-methylpropanoic acid |
| Curcumin | (1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |
| Nilotinib | 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide |
Dose-Response Relationships and Therapeutic Indices in Research Models
The therapeutic index (TI) is a critical parameter in drug development, representing the ratio between the toxic dose and the therapeutic dose of a drug. A higher TI indicates a wider margin of safety. In preclinical studies, the TI is often estimated by comparing the dose required for a therapeutic effect with the dose that causes toxicity in animal models.
For instance, in the development of bispecific antibodies, which can be considered complex biphenyl-like structures in terms of targeting multiple sites, preclinical data is used to predict efficacious doses and regimens that minimize dose-limiting toxicities. This involves assessing factors like receptor expression and functional affinity to model the dose-response relationship.
Furthermore, the development of controlled-release formulations for some drug candidates, such as a nonracemic amisulpride, has been shown to improve the therapeutic index by reducing peak plasma exposures and associated toxicities, like QT prolongation, while maintaining pharmacodynamic bioequivalence in the target tissue. nih.gov
In the context of other biphenyl derivatives, dose-response studies have been conducted to determine their efficacy in various models. For example, in a study of N-arylpiperidine-3-carboxamide derivatives for antimelanoma activity, dose-dependent responses were examined to identify potent compounds and calculate their EC50 and IC50 values. nih.gov Similarly, studies on carbothioamide/carboxamide-based pyrazoline analogs as potential anticancer agents involved determining dose-response curves to assess their cytotoxicity against cancer cell lines.
It is important to emphasize that these examples are from related but structurally distinct compound classes, and similar dedicated studies on this compound have not been reported.
Biomarker Identification and Validation in Preclinical Studies
There is no specific information in the available literature on the identification and validation of biomarkers for this compound in preclinical studies.
Biomarker discovery is a crucial aspect of drug development, aiding in the assessment of a compound's pharmacodynamic effects and its potential efficacy and safety. nih.gov Preclinical biomarkers are measurable indicators that can predict how a drug might behave in humans. nih.gov These can be identified through various methods, including in vitro models like patient-derived organoids and in vivo systems. nih.gov
For example, in the context of Fatty Acid Binding Protein 4 (FABP4) inhibitors, a study on a biphenyl-containing small-molecule inhibitor, BMS309403, utilized mass spectrometry lipidomics to identify a potential acute biomarker for in vivo target engagement. nih.gov This approach highlights a methodology that could be applied to novel compounds like this compound to identify relevant biomarkers.
The development of translatable biomarkers is a key focus in preclinical research, aiming to bridge the gap between laboratory findings and clinical applications. nih.gov This often involves the use of advanced models and multi-omics approaches to identify molecular signatures that correlate with drug response. nih.gov Without specific studies on this compound, any discussion on potential biomarkers would be purely speculative.
Pharmacokinetics and Biotransformation Research of this compound
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Research Settings
Specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not available in the published literature. However, ADME properties are critical for the development of any potential drug candidate and are often investigated for related compounds.
Generally, the biphenyl scaffold is lipophilic, which can influence its absorption and distribution characteristics. Human metabolism of biphenyl is qualitatively similar to that in experimental animals, with conversion to various hydroxylated metabolites that are then conjugated for excretion. nih.gov
For some biphenyl derivatives, pharmacokinetic properties have been evaluated. For instance, a study on novel biphenyl derivatives as programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) inhibitors reported that an optimized compound, (1S,2S)-A25, displayed favorable pharmacokinetic properties, including an oral bioavailability of 21.58% in a mouse model. nih.gov
The process of ADME studies in research settings can involve in vitro assays and in vivo animal models to predict human pharmacokinetics. nih.gov Techniques like radiolabeling with isotopes such as ¹⁴C are often employed in human ADME studies to trace the drug's fate in the body. pharmaron.com
Metabolic Pathway Elucidation and Metabolite Identification
The specific metabolic pathway of this compound has not been elucidated. However, the metabolism of the parent biphenyl structure has been studied. In various mammalian species, biphenyl is metabolized to a range of hydroxylated metabolites, with 4-hydroxybiphenyl being a major metabolite in several species, including rats, mice, and pigs. nih.gov These hydroxylated metabolites are typically conjugated with glucuronic acid or sulfate (B86663) before excretion. nih.gov
In bacteria, the biphenyl catabolic pathway has been shown to metabolize biphenyl and some of its analogs. For example, the bacterium Pandoraea pnomenusa B356 can metabolize diphenylmethane (B89790) via its biphenyl catabolic pathway, ultimately producing phenylacetic acid. nih.gov
For drug candidates, metabolite identification is a crucial step to understand their biotransformation and to assess the safety of the metabolites (Metabolites in Safety Testing - MIST). pharmaron.com This often involves the use of advanced analytical techniques like high-resolution mass spectrometry. pharmaron.com Without experimental data, the metabolic fate of the carboximidamide group on the biphenyl scaffold remains unknown.
Drug-Drug Interaction Potential Investigations
There are no published studies investigating the drug-drug interaction potential of this compound.
Investigations into drug-drug interactions are a critical component of preclinical and clinical drug development. These studies often assess the potential of a compound to inhibit or induce cytochrome P450 (CYP) enzymes or to be a substrate or inhibitor of drug transporters like P-glycoprotein (P-gp). nih.gov
For example, a study on a novel glycine (B1666218) transporter-1 inhibitor, BI 425809, used in vitro assays with human hepatocytes and Caco-2 cells to show a concentration-dependent induction of CYP3A4 and inhibition of P-gp. nih.gov These in vitro findings were then further investigated in a clinical study. nih.gov Such studies are essential to predict how a new drug candidate might affect the pharmacokinetics of co-administered drugs. Given the lack of data for this compound, its potential for drug-drug interactions is unknown.
Exploratory Toxicological Investigations in Research Settings
Specific exploratory toxicological data for this compound are not available in the scientific literature. Exploratory toxicology studies are conducted in the early stages of drug discovery to identify potential safety liabilities of new chemical entities. nih.govinotiv.com
The toxicology of the parent compound, biphenyl, has been reviewed. It is considered mildly toxic and can be metabolized to hydroxylated derivatives. nih.govwikipedia.org High doses of biphenyl have been associated with urinary bladder tumors in male rats and liver tumors in female mice, suggesting potential carcinogenicity. nih.gov Kidney toxicity is also considered a potential human health hazard of biphenyl exposure. nih.gov
Studies on biphenyl derivatives have revealed a range of toxicological profiles depending on their specific substitutions. For example, some organophosphate and carbamate (B1207046) derivatives of biphenyl have shown acute contact toxicity and anti-acetylcholinesterase activity in non-target species. nih.gov The toxicity of polychlorinated biphenyls (PCBs) is well-documented and is highly dependent on the number and position of chlorine atoms. acs.org
Exploratory toxicology can involve a panel of in vitro assays to assess potential liabilities such as cardiac toxicity (e.g., hERG inhibition), liver toxicity, and central nervous system toxicity. axxam.com These early assessments help in selecting drug candidates with a lower risk of failure in later stages of development. nih.gov Without such studies on this compound, its toxicological profile remains uncharacterized.
In Vitro Cytotoxicity and Genotoxicity Screening
In vitro screening for cytotoxicity and genotoxicity forms the foundational tier of toxicological assessment. These assays are designed to evaluate a compound's potential to cause cell death or damage to genetic material.
Cytotoxicity Assays:
Cytotoxicity of biphenyl derivatives has been a subject of investigation. For instance, studies on 1,4-biphenyl amide derivatives were conducted to identify new inhibitors of 17β-hydroxysteroid dehydrogenase type 2 with reduced cytotoxicity compared to a lead compound. nih.gov The cytotoxicity of these compounds was evaluated in human embryonic kidney (HEK293) cells. nih.gov The research indicated that modifications to the biphenyl structure could significantly alter the cytotoxic effects. nih.gov In another study, biphenyl itself was shown to induce cytotoxicity in rat thymocytes, with a significant increase in cell death observed at a concentration of 100 μM after 3 hours of exposure. researchgate.net
Commonly used in vitro cytotoxicity assays include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on mitochondrial activity. nih.govscholarsresearchlibrary.com The trypan blue dye exclusion assay is another method that identifies dead cells based on their inability to exclude the dye due to compromised membrane integrity. scholarsresearchlibrary.com
Genotoxicity Assays:
Genotoxicity assays are employed to detect the potential of a chemical to induce mutations or chromosomal damage. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method for screening for point mutations. kuleuven.be This test utilizes specific strains of Salmonella typhimurium and Escherichia coli that are engineered to be deficient in histidine or tryptophan synthesis, respectively. kuleuven.be A positive result is indicated by the reversion of this mutation, allowing the bacteria to grow in a medium lacking the specific amino acid. kuleuven.be
Studies on 4-aminobiphenyl (B23562) and its derivatives have utilized the Ames test with Salmonella strains TA98 and TA100, both with and without metabolic activation (S9). umich.edunih.gov The results for 4-aminobiphenyl derivatives showed a correlation between their mutagenicity and the electronic properties of their substituents. umich.edunih.gov For instance, an increase in the electron-withdrawing capability of substituents on 4-aminostilbenes, a related class of compounds, led to increased mutagenicity in the TA98 strain with S9 activation. umich.edu
The in vitro micronucleus assay is another important test that can detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects. kuleuven.be This assay is often preferred over the chromosome aberration assay due to its relative speed and ease of analysis. kuleuven.be
Table 1: Representative In Vitro Cytotoxicity and Genotoxicity Assays
| Assay Type | Endpoint Measured | Typical Cell/Organism Model | Reference |
| MTT Assay | Cell Viability (Mitochondrial Activity) | Human cell lines (e.g., HEK293, MCF-7) | nih.govscholarsresearchlibrary.com |
| Trypan Blue Exclusion | Cell Viability (Membrane Integrity) | Various cell lines | scholarsresearchlibrary.com |
| Ames Test (Bacterial Reverse Mutation Assay) | Point Mutations | Salmonella typhimurium, Escherichia coli | kuleuven.be |
| In Vitro Micronucleus Assay | Chromosomal Damage (Clastogenicity/Aneugenicity) | Mammalian cell lines | kuleuven.be |
In Vivo Acute and Subacute Toxicity Studies in Research Models
In vivo toxicity studies in animal models are essential for understanding the systemic effects of a compound. These studies help to identify target organs of toxicity and establish a preliminary safety profile.
Acute Toxicity Studies:
Acute toxicity studies typically involve the administration of a single, high dose of a substance to laboratory animals, such as rats or mice, to determine its immediate adverse effects and the median lethal dose (LD50). nih.govnih.gov Observations are usually made for 14 days and include monitoring for signs of toxicity, behavioral changes, and mortality. nih.govnih.gov For example, in an acute toxicity study of a standardized plant extract, Sprague-Dawley rats were administered a single oral dose of 2000 mg/kg body weight and observed for 14 days. nih.gov The lack of mortality or toxic signs suggested an LD50 greater than this dose. nih.gov
Subacute Toxicity Studies:
Subacute toxicity studies involve the repeated administration of a compound over a shorter period, typically 28 days, to evaluate the effects of repeated exposure. nih.gov These studies provide information on the potential for cumulative toxicity and help to identify a no-observed-adverse-effect level (NOAEL). nih.gov Parameters evaluated in subacute studies often include changes in body weight, food and water consumption, hematological and biochemical markers, and histopathological examination of major organs. nih.govnih.gov For instance, a 28-day subacute study of 1'-S-1'-acetoxychavicol acetate (B1210297) in rats involved weekly intravenous injections, with monitoring of various physiological and pathological parameters. nih.gov
While no specific in vivo toxicity data for this compound are available, studies on biphenyl have shown that acute high-level exposure can lead to toxic effects on the liver and kidneys. nih.gov Chronic exposure in animals has also been associated with kidney effects. nih.gov
Table 2: Parameters Typically Evaluated in In Vivo Acute and Subacute Toxicity Studies
| Parameter | Acute Toxicity Study | Subacute Toxicity Study | Reference |
| Observations | Mortality, clinical signs of toxicity, behavioral changes | Mortality, clinical signs of toxicity, behavioral changes, body weight, food and water intake | nih.govnih.gov |
| Duration | Typically 14 days post-dose | Typically 28 days of repeated dosing | nih.govnih.gov |
| Hematology | Not always included | Complete blood count (CBC) | nih.gov |
| Clinical Biochemistry | Not always included | Liver function tests (ALT, AST), kidney function tests (BUN, creatinine) | nih.govnih.gov |
| Organ Weights | Gross necropsy | Absolute and relative organ weights | nih.gov |
| Histopathology | Gross necropsy, microscopic examination of selected organs if indicated | Microscopic examination of major organs and tissues | nih.govnih.gov |
Mechanistic Studies of Observed Toxicological Effects
Understanding the molecular mechanisms underlying the toxic effects of a compound is crucial for risk assessment and the development of safer alternatives.
Research into the toxic mechanisms of biphenyl has revealed several potential pathways. One study suggested that biphenyl-induced cytotoxicity is mediated by an increase in intracellular zinc (Zn2+) levels. researchgate.net This elevation in intracellular free Zn2+ was linked to cell death and an increased sensitivity to oxidative stress. researchgate.net
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant capacity, is a common mechanism of chemical-induced toxicity. mdpi.com ROS can damage vital cellular components such as lipids, proteins, and DNA. mdpi.com The metabolism of biphenyl can lead to the formation of hydroxylated metabolites, such as 4-hydroxybiphenyl, which has been shown to be mutagenic in some studies. nih.gov The generation of such metabolites and the subsequent production of ROS could be a potential mechanism for the toxic effects observed with biphenyl and its derivatives.
Furthermore, the genotoxicity of some aromatic amines, including biphenyl derivatives, has been linked to their metabolic activation into reactive electrophilic species that can bind to DNA and form adducts, leading to mutations. nih.gov The planarity of the biphenyl ring system and the electronic nature of its substituents can influence this metabolic activation and, consequently, the genotoxic potential. nih.gov
Table 3: Potential Mechanisms of Toxicity for Biphenyl Compounds
| Mechanism | Description | Key Cellular Effects | Reference |
| Alteration of Ion Homeostasis | Disruption of intracellular ion concentrations, such as an increase in free Zn2+. | Induction of apoptosis, increased sensitivity to oxidative stress. | researchgate.net |
| Oxidative Stress | Imbalance between the production of reactive oxygen species (ROS) and antioxidant defenses. | Damage to lipids (lipid peroxidation), proteins, and DNA. | mdpi.com |
| Metabolic Activation | Conversion of the parent compound into reactive metabolites. | Formation of DNA adducts, leading to mutations and genotoxicity. | nih.govnih.gov |
Elucidation of the Mechanism of Action and Molecular Target Engagement of 1,1 Biphenyl 4 Carboximidamide
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1,1 Biphenyl 4 Carboximidamide and Its Analogs
Systematic Exploration of Substituent Effects on the Biphenyl (B1667301) Moiety
The biphenyl core of the molecule provides a versatile platform for introducing various substituents to modulate pharmacological activity. The relative orientation of the two phenyl rings and the nature of the substituents play a pivotal role in determining the molecule's interaction with biological targets. nih.gov
The electronic properties of substituents on the biphenyl rings significantly influence binding affinity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the charge distribution across the molecule, affecting key interactions such as hydrogen bonding and π-π stacking with the target protein. For instance, in the development of acetyl-CoA carboxylase (ACC) inhibitors, the electronic nature of substituents on the biphenyl ring was a key factor in modulating potency.
Steric factors, governed by the size and shape of the substituents, are equally critical. Bulky groups can introduce steric hindrance, which may either prevent the molecule from fitting into a binding pocket or, conversely, lock it into a favorable, active conformation. The position of the substituent is crucial; ortho-substituents, in particular, have a profound impact on the molecule's three-dimensional shape by restricting the rotation around the biphenyl axis. libretexts.orgresearchgate.net
Systematic modification of the biphenyl scaffold has yielded detailed insights into SAR. In studies on biphenylglyoxamide-based antibacterial agents, the introduction of a second phenyl ring (creating the biphenyl moiety) was beneficial for activity against Gram-negative bacteria. mdpi.com Further substitutions on this biphenyl system demonstrated clear SAR trends.
For example, research on Hsp90 C-terminal inhibitors using a biphenylamide scaffold showed that the substitution pattern significantly impacts anti-proliferative activity. Analogs with a para-para substitution pattern on the biphenyl moiety were generally more active than those with a para-meta linkage, highlighting the importance of the vector and distance between key functional groups. nih.gov
Table 1: Effect of Biphenyl Substituent Position on Anti-proliferative Activity of Hsp90 Inhibitors nih.gov
| Compound | Biphenyl Linkage | Substituent (R) | Cell Line | IC₅₀ (µM) |
| 8a | para-meta | Prenylated benzamide | SKBr3 | > 50 |
| 8b | meta-meta | Prenylated benzamide | SKBr3 | 11.3 |
| 8c | para-para | Prenylated benzamide | SKBr3 | 11.7 |
This table illustrates how the spatial arrangement of the phenyl rings in biphenylamide analogs affects their biological potency against the SKBr3 breast cancer cell line.
Modifications of the Imidamide Functional Group and their Pharmacological Consequences
The carboximidamide (amidine) group is a key feature of [1,1'-Biphenyl]-4-carboximidamide, acting as a strong hydrogen bond donor and often serving as a crucial anchor point in the binding site of target proteins. Its basic nature means it is typically protonated at physiological pH, allowing for strong ionic interactions.
Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties while retaining the key binding interactions of the original functional group. drughunter.comacs.org The amide and amidine functionalities are frequently subjects of such modifications to enhance metabolic stability. nih.gov
Common bioisosteres for the amidine group include various five-membered heterocyclic rings such as tetrazoles, triazoles, and oxadiazoles. drughunter.comnih.gov These rings can mimic the hydrogen bonding pattern and geometry of the amidine group. For example, in a study on neuroprotective agents, the replacement of an amide group with a 1,2,3-triazole resulted in a more than two-fold increase in potency. nih.gov Similarly, a biphenyl tetrazole derivative containing a chloro-amidine showed a 16-fold improvement in antiproliferative activity compared to its parent compound, which was attributed to increased hydrophobicity that enhanced cellular uptake. nih.gov
Table 2: Effect of Bioisosteric Replacement on Biological Activity nih.gov
| Parent Compound (Functional Group) | Bioisosteric Analog (Functional Group) | Target/Assay | Potency (Parent) | Potency (Analog) | Fold Change |
| Compound 28 (Amide) | Compound 29 (1,2,3-Triazole) | Glutamate-induced oxidative stress | EC₅₀ = 2.10 µM | EC₅₀ = 0.90 µM | 2.3x |
| Compound 92 | Compound 93 (Cl-Amidine/Tetrazole) | Antiproliferative activity (U2OS cells) | EC₅₀ = 160 µM | EC₅₀ = 10 µM | 16x |
This table demonstrates the significant impact on potency that can be achieved by replacing amide or amidine functionalities with suitable bioisosteres.
The biological activity of amidine-containing compounds is highly dependent on their protonation and tautomeric states, as these determine the precise nature of the interactions with a biological target. nih.govnih.gov Amidines are basic and exist predominantly in their protonated (amidinium) form at physiological pH. This positive charge allows for the formation of strong salt bridges with acidic amino acid residues like aspartate or glutamate (B1630785) in a receptor's binding pocket. nih.gov
Furthermore, amidines can exist as different tautomers, which are isomers that readily interconvert through the migration of a proton. nih.gov The specific tautomer that is active may depend on the local microenvironment of the binding site. researchgate.net The ability of the amidine group to adapt its protic state allows it to act as either a hydrogen bond donor or, in its neutral form, an acceptor. This versatility can be crucial for binding affinity and selectivity. nih.gov Computational and experimental studies, such as neutron crystallography, are often required to determine the precise protonation and tautomeric state of a ligand when bound to its target. nih.govresearchgate.net
Conformational Analysis and Molecular Flexibility of this compound Derivatives
The three-dimensional structure of biphenyl derivatives is a critical determinant of their biological activity. Unlike rigid fused-ring systems, the biphenyl scaffold possesses a degree of molecular flexibility due to rotation around the central carbon-carbon single bond. nih.gov The angle between the two phenyl rings, known as the dihedral or twist angle, is a key conformational parameter. ic.ac.uk
For unsubstituted biphenyl, the most stable conformation is a twisted one, with a dihedral angle of approximately 45°, which represents a balance between stabilizing π-π conjugation (favoring planarity) and destabilizing steric repulsion between the ortho-hydrogens (favoring a perpendicular arrangement). libretexts.orgic.ac.uk
The introduction of substituents, particularly at the ortho positions, significantly impacts this rotational freedom. Bulky ortho-substituents increase the energy barrier to rotation, leading to more conformationally restricted molecules. libretexts.orgrsc.org If the rotational barrier is high enough, it can lead to the existence of stable, isolable enantiomers known as atropisomers. libretexts.org This conformational restriction can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor and can pre-organize the molecule into its bioactive conformation. The inherent flexibility of the biphenyl system, however, also allows it to adapt its conformation to fit different binding pockets, which can be a useful property during lead optimization. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics have emerged as indispensable tools in modern drug discovery and development. These computational methodologies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. For this compound and its analogs, these approaches offer a rational framework for understanding the structural requirements for desired biological effects and for designing novel, more potent, and selective molecules. By leveraging statistical and machine learning techniques, QSAR models can predict the activity of untested compounds, thereby prioritizing synthesis and experimental testing, which saves time and resources.
Development of Predictive Models for Biological Activity and Physicochemical Properties
The development of predictive QSAR models for this compound and its analogs involves a systematic process that begins with the compilation of a dataset of compounds with their corresponding measured biological activities or physicochemical properties. The biological activities of interest for this class of compounds often include anti-inflammatory, analgesic, and antifungal effects, as well as inhibition of specific enzymes. researchgate.netresearchgate.net Physicochemical properties such as lipophilicity (logP), solubility, and metabolic stability are also critical parameters for modeling, as they significantly influence the pharmacokinetic profile of a drug candidate.
Various computational methods are employed to generate these predictive models. Two-dimensional QSAR (2D-QSAR) models often utilize topological, constitutional, and electronic descriptors to correlate with activity. For instance, a study on biphenyl carboxamide analogs with analgesic activity developed a statistically significant 2D-QSAR model using multiple linear regression (MLR). researchgate.net This model successfully identified key structural features influencing the analgesic potency of the compounds.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic interactions between the ligands and their target receptor. For a series of biphenyl derivatives acting as nonsteroidal aromatase inhibitors, a 3D-QSAR pharmacophore model was developed. This model, which included features like hydrogen bond acceptors and aromatic rings, demonstrated a high correlation between the predicted and experimental activities, offering valuable insights for the design of new inhibitors. nih.gov
The table below summarizes findings from representative QSAR studies on analogs of this compound, showcasing the development of predictive models for various biological activities.
| Biological Activity | Model Type | Key Findings & Predictive Power | Reference |
| Analgesic Activity | 2D-QSAR (MLR) | A two-variable model showed good predictive ability with a training set R² of 0.800 and a predicted R² of 0.7217 for the test set. | researchgate.net |
| Anti-inflammatory Activity | 3D-QSAR (GFA) | The model highlighted the importance of thermodynamic, structural, and electronic parameters, with an internal predictivity (r²) of 0.66 and external predictivity (r²pred) of 0.60. | mdpi.com |
| Angiotensin II (AT1) Receptor Antagonism | 2D-QSAR, k-NN QSAR | The best 2D-QSAR model had an r² of 0.8940 and a q² of 0.7648. The k-NN model showed a q² of 0.7637, indicating good predictive ability. | nih.govresearchgate.netresearchgate.net |
| Aromatase Inhibition | 3D-QSAR (Pharmacophore) | A four-point pharmacophore model yielded a statistically significant 3D-QSAR model with an R² of 0.977 for the training set and a Q² of 0.946 for the test set. | nih.gov |
| Fungicidal Activity | Molecular Docking & Proteomics | While not a QSAR model in the traditional sense, studies on novel biphenyl carboxamide derivatives identified compounds effective against resistant fungal strains, with molecular docking suggesting a mode of action involving protein synthesis. | researchgate.net |
GFA: Genetic Function Approximation; k-NN: k-Nearest Neighbors; MLR: Multiple Linear Regression; R²: Coefficient of determination; q²: Cross-validated R²; r²pred: Predictive R² for the external test set.
Descriptor Selection, Model Validation, and Applicability Domain Analysis
The robustness and predictive power of a QSAR model are critically dependent on three key aspects: the careful selection of molecular descriptors, rigorous validation of the model, and a clear definition of its applicability domain.
Descriptor Selection: Molecular descriptors are numerical representations of the chemical and physical characteristics of a molecule. The selection of appropriate descriptors is a crucial step in building a meaningful QSAR model. These descriptors can be broadly categorized into several classes:
Topological descriptors: These describe the atomic connectivity within the molecule.
Geometrical descriptors: These are derived from the 3D coordinates of the atoms and describe the size and shape of the molecule.
Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and orbital energies.
Physicochemical descriptors: These include properties like logP (lipophilicity) and molar refractivity.
In studies on biphenyl carboxamide analogs, a variety of descriptors have been found to be important. For example, in a QSAR study on analgesic biphenyl carboxamides, the selected descriptors were crucial in building a predictive model. nih.gov Similarly, for anti-inflammatory analogs, thermodynamic, structural, and electronic parameters were identified as key determinants of activity. mdpi.com The process of descriptor selection often involves statistical methods to identify a subset of descriptors that are highly correlated with the biological activity while being minimally correlated with each other to avoid redundancy.
Model Validation: Model validation is essential to ensure that the QSAR model is not a result of a chance correlation and possesses true predictive power for new, untested compounds. Validation is typically performed through internal and external procedures.
Internal validation often employs techniques like leave-one-out (LOO) or leave-many-out (LMO) cross-validation. In these methods, a portion of the dataset is systematically left out, a model is built with the remaining data, and the activity of the omitted data is predicted. The cross-validated correlation coefficient (q²) is a common metric for internal validation. A high q² value (typically > 0.5) is indicative of a robust model.
External validation involves splitting the dataset into a training set for model development and an external test set. The model built using the training set is then used to predict the activities of the compounds in the test set. The predictive ability is assessed by the predictive R² (pred_r²).
The following table presents validation statistics from various QSAR studies on biphenyl analogs, demonstrating the rigor applied to ensure model reliability.
| Study Focus | Internal Validation (q²) | External Validation (pred_r²) | Key Validation Remarks | Reference |
| Analgesic Biphenyl Carboxamides | Not explicitly stated, but internal predictivity of 0.69 was reported for a related study. | 0.7217 | The model was deemed good for designing novel potent analogs. | researchgate.netnih.gov |
| Anti-inflammatory Biphenyl Analogs | Not explicitly stated for the GFA model, but a related study reported an r² of 0.66. | 0.60 | The model was considered useful for guiding the design of new anti-inflammatory agents. | mdpi.com |
| Angiotensin II Receptor Antagonists | 0.7648 (2D-QSAR); 0.7637 (k-NN) | 0.8177 (2D-QSAR); 0.7143 (k-NN) | Multiple QSAR methods were employed and validated, providing confidence in the results. | nih.govresearchgate.netresearchgate.net |
| Aromatase Inhibitors | 0.946 (Q²) | Not explicitly stated as pred_r², but Q² was calculated on an external test set. | The model showed excellent predictive power for the external test set. | nih.gov |
Applicability Domain Analysis: No QSAR model is universally applicable to all chemical structures. The applicability domain (AD) of a QSAR model defines the chemical space of compounds for which the model is expected to make reliable predictions. nih.goveawag.ch Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable. Defining the AD is a crucial step for the regulatory acceptance and practical application of QSAR models. mdpi.com
Several methods can be used to define the AD, often based on the range of descriptor values of the training set, the leverage of compounds, or their distance to the training set compounds in the descriptor space. The Williams plot, which plots standardized residuals versus leverages, is a common graphical tool for AD analysis. It helps to identify both response outliers (compounds with large residuals) and structurally influential compounds (high-leverage compounds). nih.gov By defining the AD, researchers can have greater confidence in the predictions made by their QSAR models for novel this compound analogs that fall within this domain.
Computational Chemistry and Advanced Molecular Modeling of 1,1 Biphenyl 4 Carboximidamide
Molecular Docking and Virtual Screening for Target Identification and Ligand Prioritization
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbiomedres.us In the context of drug discovery, this involves docking a small molecule like [1,1'-Biphenyl]-4-carboximidamide into the binding site of a protein target. The goal is to predict the binding mode and affinity of the ligand, which is typically quantified by a scoring function. A lower binding energy generally indicates a more stable protein-ligand complex.
Virtual screening (VS) leverages molecular docking on a massive scale. nih.gov Instead of docking a single ligand, large libraries of compounds are computationally screened against a protein target. This allows for the rapid identification of potential "hits"—molecules that are predicted to bind to the target with high affinity. For a compound like this compound, VS could be employed in two primary ways:
Target Identification: If the biological target of this compound is unknown, it can be docked against a panel of known protein structures to identify potential binding partners.
Hit Expansion: If a target is known, virtual libraries of compounds similar to this compound can be screened to identify analogs with potentially improved binding affinity or other desirable properties.
A successful virtual screening campaign can significantly reduce the number of compounds that need to be synthesized and tested in the lab, thereby accelerating the drug discovery process. For instance, a docking-based virtual screen was successfully used to identify novel inhibitors of the carboxylesterase Notum, a negative regulator of Wnt signaling. nih.gov
Table 1: Key Aspects of Molecular Docking and Virtual Screening
| Technique | Description | Application for this compound |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a protein target. nih.govbiomedres.us | Determining the likely binding mode within a target protein's active site. |
| Virtual Screening | High-throughput docking of large compound libraries. nih.gov | Identifying potential protein targets or discovering novel, related ligands. |
| Ligand Prioritization | Ranking of docked compounds based on their predicted binding affinity. | Selecting the most promising analogs of this compound for synthesis. |
Molecular Dynamics Simulations to Investigate Ligand-Protein Interactions and Conformational Dynamics
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations use the principles of classical mechanics to simulate the movements of atoms and molecules over time. nih.gov For a given ligand-protein complex, an MD simulation can reveal:
Stability of the Binding Pose: MD simulations can assess whether the binding pose predicted by docking is stable over time.
Key Intermolecular Interactions: By tracking the interactions between the ligand and protein throughout the simulation, researchers can identify the specific amino acid residues that are crucial for binding.
Conformational Changes: Both the ligand and the protein are flexible. MD simulations can capture how their conformations change upon binding and during the course of the simulation. This can reveal induced-fit effects that are not always captured by rigid-receptor docking. nih.gov
Water-Mediated Interactions: MD simulations explicitly model the solvent, allowing for the identification of water molecules that may play a critical role in mediating ligand-protein interactions.
For this compound, an MD simulation of its complex with a putative target protein would provide invaluable insights into the dynamic nature of their interaction, helping to refine the binding hypothesis and guide further optimization efforts.
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic properties of a molecule. researchgate.netnih.govnih.gov These methods can be used to calculate a wide range of properties for this compound, including:
Molecular Geometry: Quantum chemical methods can be used to determine the most stable three-dimensional structure of the molecule.
Electronic Structure: These calculations reveal the distribution of electrons within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate and accept electrons, respectively. nih.gov
Reactivity Descriptors: Quantum chemical calculations can provide insights into the molecule's reactivity, such as its electrostatic potential, which indicates regions of the molecule that are likely to engage in electrostatic interactions.
Spectroscopic Properties: These methods can predict various spectroscopic properties, such as NMR and IR spectra, which can aid in the experimental characterization of the compound. nih.gov
Table 2: Predicted Properties from Quantum Chemical Calculations
| Property | Description | Relevance for this compound |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity and stability. researchgate.netnih.gov | A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the surface of the molecule, indicating regions of positive and negative charge. nih.gov | Helps to predict how the molecule will interact with its biological target. |
| Atomic Charges | The distribution of charge among the atoms of the molecule. semanticscholar.org | Identifies atoms that are likely to participate in electrostatic interactions or hydrogen bonds. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences the molecule's solubility and ability to cross cell membranes. |
De Novo Design and Ligand-Based Drug Design Methodologies for Analog Generation
Once a lead compound like this compound is identified, the next step is often to generate analogs with improved properties. Computational methods play a crucial role in this process:
De Novo Design: This approach involves designing novel molecules from scratch. nih.govbakerlab.org Algorithms can "grow" molecules within the binding site of a target protein, adding fragments one by one to optimize the fit and interactions. This can lead to the discovery of entirely new chemical scaffolds.
Ligand-Based Drug Design: When the structure of the target protein is unknown, but a set of active ligands has been identified, ligand-based methods can be used. These approaches build a model based on the common structural features of the known active compounds. This model, or pharmacophore, can then be used to screen virtual libraries for new molecules that match the model.
For this compound, both approaches could be valuable. De novo design could be used to explore novel biphenyl-based scaffolds, while ligand-based methods could be employed to identify diverse compounds that share the key pharmacophoric features of the parent molecule.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) and Toxicity Prediction for Research Optimization
A successful drug must not only be effective but also safe. In silico ADMET prediction provides an early assessment of a compound's likely pharmacokinetic and toxicological properties. nih.govjonuns.commdpi.com This allows researchers to prioritize compounds with favorable ADMET profiles and to identify potential liabilities early in the drug discovery process.
For this compound, a variety of ADMET properties can be predicted using computational models:
Absorption: Prediction of properties like intestinal absorption and blood-brain barrier penetration.
Distribution: Estimation of plasma protein binding and volume of distribution.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Prediction of renal clearance.
Toxicity: Assessment of potential toxicities such as mutagenicity, carcinogenicity, and hepatotoxicity. uad.ac.id
Table 3: Representative In Silico ADMET and Toxicity Predictions
| Parameter | Prediction | Significance |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier Penetration | Low/High | Indicates whether the compound is likely to enter the central nervous system. |
| CYP450 Inhibition | Inhibitor/Non-inhibitor | Predicts the potential for drug-drug interactions. |
| Mutagenicity (Ames Test) | Mutagenic/Non-mutagenic | An early indicator of potential carcinogenicity. uad.ac.id |
| Hepatotoxicity | High/Low Risk | Predicts the potential for liver damage. jonuns.com |
| LD50 (rat) | Predicted value (mg/kg) | An estimate of the acute toxicity of the compound. uad.ac.id |
By integrating these computational predictions, researchers can make more informed decisions about which analogs of this compound to advance, ultimately leading to a more efficient and successful drug discovery campaign.
Analytical Methodologies for the Characterization and Quantification of 1,1 Biphenyl 4 Carboximidamide in Research
Chromatographic Separation Techniques for Purity Assessment and Quantification
Chromatography is indispensable for separating [1,1'-Biphenyl]-4-carboximidamide from starting materials, by-products, and other impurities, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity and quantifying non-volatile compounds like this compound. A typical method would be a reverse-phase HPLC (RP-HPLC) approach.
Method Development: Developing a method would involve screening various columns and mobile phases. A C18 or a biphenyl (B1667301) stationary phase would be a primary choice due to the aromatic nature of the analyte. ijrpc.com Biphenyl columns, in particular, can offer enhanced retention and unique selectivity for aromatic compounds through π-π interactions. ijrpc.com
The mobile phase would likely consist of an aqueous component (water with a buffer like phosphate (B84403) or formate) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the polar carboximidamide from less polar impurities. Detection is typically achieved using a UV detector, likely at a wavelength around 268 nm, where similar structures show strong absorbance. nih.gov
Validation: A developed HPLC method would require validation according to International Council for Harmonisation (ICH) guidelines, ensuring specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. ijrpc.comwu.ac.th
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Kinetex Biphenyl, 2.6 µm, 100 x 4.6 mm or similar |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 268 nm |
| Injection Volume | 5 µL |
Gas Chromatography (GC) for Volatile Derivatives and Impurity Profiling
Gas Chromatography (GC) is best suited for thermally stable and volatile compounds. The carboximidamide functional group is polar and non-volatile, making direct GC analysis of this compound impractical. However, GC can be employed to analyze for volatile impurities from its synthesis, such as the parent biphenyl molecule.
For the analysis of the compound itself or non-volatile impurities, derivatization would be necessary to create a more volatile and thermally stable analogue. A common approach for compounds with active hydrogens is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace acidic protons with trimethylsilyl (B98337) (TMS) groups. The resulting derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive peak identification. nih.gov This approach is crucial for impurity profiling, especially to detect trace amounts of starting materials or by-products that are amenable to GC analysis. nih.govpharmaguideline.com
Chiral Chromatography for Enantiomeric Purity Determination
Chiral chromatography is a specialized form of HPLC used to separate enantiomers—stereoisomers that are non-superimposable mirror images. For a biphenyl compound to be chiral and exist as a pair of separable enantiomers (known as atropisomers), rotation around the single bond connecting the two phenyl rings must be significantly restricted. slideshare.netcutm.ac.inslideshare.net This restriction is typically caused by the presence of large, bulky functional groups in at least three of the four ortho positions (the positions adjacent to the ring-connecting bond). chiralpedia.comrsc.org
This compound lacks any substituents in the ortho positions. Therefore, the rotation around the C-C single bond is rapid at room temperature, and the molecule is achiral. It does not have enantiomers and cannot be resolved into different forms. Consequently, chiral chromatography is not an applicable technique for determining the enantiomeric purity of this compound, as no enantiomers exist.
Spectroscopic Identification and Quantification Methods in Research
Spectroscopic methods are vital for the unambiguous identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of a compound in solution. Both ¹H and ¹³C NMR would be used to confirm the identity of this compound.
¹H NMR: The proton NMR spectrum would show a complex series of signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the phenyl ring bearing the carboximidamide group would be distinct from those on the unsubstituted phenyl ring. The protons of the carboximidamide group (-C(=NH)NH₂) would likely appear as broad signals due to quadrupole effects from the nitrogen atoms and chemical exchange.
¹³C NMR: The carbon NMR spectrum would confirm the presence of all 13 unique carbon atoms in the molecule. The carbon of the carboximidamide group would have a characteristic chemical shift, distinct from the aromatic carbons.
While specific spectral data for this compound is not readily published, data for closely related structures like [1,1'-Biphenyl]-4-carboxylic acid can be used for prediction. For the carboxylic acid, aromatic protons appear between 7.45 and 8.23 ppm, and the aromatic carbons are observed between 127 and 147 ppm. chemicalbook.com Similar ranges would be expected for the carboximidamide derivative.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (ppm) | Notes |
| ¹H NMR | ||
| Unsubstituted Phenyl-H | ~ 7.4 - 7.6 | Multiplets |
| Substituted Phenyl-H | ~ 7.6 - 8.0 | Doublets, shifted downfield due to adjacent C=N group |
| -NH / -NH₂ Protons | ~ 8.0 - 9.5 (broad) | Broad signals, position and intensity may vary with solvent and concentration |
| ¹³C NMR | ||
| Unsubstituted Phenyl-C | ~ 127 - 129 | |
| Substituted Phenyl-C | ~ 127 - 148 | Quaternary carbons will show distinct shifts |
| Carboximidamide Carbon (-C(=NH)NH₂) | ~ 165 - 170 |
Mass Spectrometry (MS) for Accurate Mass, Fragmentation Analysis, and Isotope Tracing
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
Accurate Mass: High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a Time-of-Flight (TOF) or Orbitrap analyzer, would be used to determine the exact mass of the protonated molecule [M+H]⁺. This experimental mass would be compared to the calculated theoretical mass to confirm the elemental formula (C₁₃H₁₂N₂).
Fragmentation Analysis: In tandem MS (MS/MS), the molecular ion is isolated and fragmented. The resulting fragmentation pattern provides a fingerprint that helps confirm the structure. For this compound, expected fragmentation would involve the loss of ammonia (B1221849) (NH₃) or cleavage at the bond between the phenyl ring and the carboximidamide group. The most prominent peak in the mass spectrum of the parent biphenyl is the molecular ion itself (m/z 154), indicating the stability of the biphenyl core, which would also be expected as a major fragment in the target compound's spectrum. nist.gov The mass spectrum for the related [1,1'-Biphenyl]-4-carboxylic acid shows a strong molecular ion peak at m/z 198 and a key fragment from the loss of the carboxyl group.
Isotope Tracing: MS is also the primary technique for studies involving isotopic labeling. For instance, if the compound were synthesized using ¹⁵N-labeled ammonia, MS could precisely track the incorporation of the label into the final product, confirming reaction pathways and aiding in metabolic studies.
UV-Vis and Infrared (IR) Spectroscopy Applications for Functional Group Identification
Spectroscopic techniques are fundamental in the structural elucidation of molecules. For this compound, Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide critical information regarding its electronic structure and the functional groups present.
UV-Vis Spectroscopy: The biphenyl chromophore is the primary determinant of the UV-Vis absorption spectrum for this compound. Generally, biphenyl compounds exhibit a characteristic strong absorption band. researchgate.net The electronic transitions within the conjugated pi-system of the biphenyl rings are responsible for this absorption. The specific wavelength of maximum absorbance (λmax) can be influenced by the solvent and the substitution pattern on the biphenyl core. For instance, UV-Vis absorption spectra have been detailed for isomers of related biphenyl compounds, highlighting the utility of this technique in distinguishing between structurally similar molecules. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the specific functional groups within a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts: the biphenyl core and the carboximidamide group.
Key expected IR absorption bands for this compound include:
Aromatic C-H Stretch: Aromatic compounds typically show C-H stretching vibrations in the region of 3100-3000 cm⁻¹. lumenlearning.com
Aromatic C=C Stretch: The in-ring carbon-carbon stretching vibrations of the biphenyl system are expected to appear in the 1600-1450 cm⁻¹ range. youtube.com
N-H Stretch: The carboximidamide group contains N-H bonds. Primary amines (R-NH₂) typically show two absorption bands in the 3300-3500 cm⁻¹ range, which are generally sharper and less intense than O-H bands. pressbooks.publibretexts.org
C=N Stretch: The carbon-nitrogen double bond of the imidamide group will have a characteristic stretching vibration.
C-H Out-of-Plane Bending: The substitution pattern on the benzene (B151609) rings can be inferred from the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. lumenlearning.com
The precise location and intensity of these peaks provide a unique fingerprint for the molecule, confirming the presence of its key functional groups. youtube.com
Hyphenated Techniques for Complex Mixture Analysis
To achieve the high sensitivity and selectivity required for analyzing complex mixtures, spectroscopic or spectrometric techniques are often coupled with chromatographic separation methods.
LC-MS/MS and GC-MS for Trace Analysis and Metabolite Profiling
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For biphenyl and its derivatives, GC-MS has been effectively used for separation and identification. scielo.br The process involves separating compounds in a gas chromatograph before they are detected by a mass spectrometer. researchgate.net GC-MS has been instrumental in identifying metabolites of biphenyl, demonstrating its utility in metabolite profiling studies. researchgate.net For trace-level analysis of active compounds, utilizing an inert flow path in the GC system is crucial to ensure high sensitivity and reproducibility. hpst.cz
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the method of choice for the analysis of a wide range of compounds, particularly those that are not suitable for GC due to low volatility or thermal instability. nih.gov This technique offers high selectivity and sensitivity, making it ideal for trace analysis and metabolite profiling in complex matrices. nih.gov A sensitive LC-MS/MS method was developed for determining potential genotoxic impurities in Telmisartan, a molecule containing a biphenyl structure, demonstrating the technique's applicability. nih.gov The development of such methods often involves careful selection of the chromatographic column, mobile phase composition, and mass spectrometric conditions to achieve optimal separation and detection. nih.govchromatographyonline.com
| Technique | Application for this compound | Key Advantages | Typical Instrumentation |
| GC-MS | Analysis of thermally stable metabolites and impurities. | High resolution separation, established libraries for identification. researchgate.net | Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole). researchgate.net |
| LC-MS/MS | Trace quantification in complex matrices, metabolite profiling. | High sensitivity and selectivity, suitable for non-volatile compounds. nih.govnih.gov | Liquid chromatograph coupled to a tandem mass spectrometer (e.g., Triple Quadrupole). nih.gov |
Bioanalytical Method Development for Biological Matrices
The quantification of compounds like this compound in biological samples such as plasma, serum, or tissue is essential for pharmacokinetic and metabolic studies. This requires the development and validation of robust bioanalytical methods. nih.gov
Extraction and Sample Preparation Strategies from Biological Samples
The primary goal of sample preparation is to isolate the analyte from the complex biological matrix, removing interferences that could affect the analysis. nih.gov This step is critical for ensuring the reliability and accuracy of the results.
Common extraction techniques include:
Protein Precipitation (PPT): A simple and rapid method where a solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins, which are then removed by centrifugation.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent in a cartridge while the matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent.
The choice of extraction method depends on the physicochemical properties of this compound, the nature of the biological matrix, and the required sensitivity of the assay.
Validation of Assays for Quantitative Analysis in Biological Systems
Once a bioanalytical method is developed, it must be rigorously validated to ensure its reliability for its intended purpose. Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.govmdpi.com The validation process assesses various parameters to demonstrate that the method is accurate, precise, and reproducible. nih.gov
Key Validation Parameters:
| Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard. |
| Linearity | The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99. mdpi.com |
| Accuracy | The closeness of the determined value to the nominal or known true value. | Mean value should be within ±15% of the nominal value (±20% for LLOQ). mdpi.com |
| Precision (Repeatability & Intermediate Precision) | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) or Relative Standard Deviation (RSD) should not exceed 15% (20% for LLOQ). mdpi.com |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. mdpi.com |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | The lowest concentration on the standard curve that meets accuracy and precision criteria. mdpi.com |
| Recovery | The efficiency of the extraction procedure for the analyte from the biological matrix. | Should be consistent, precise, and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |
Successful validation ensures that the bioanalytical assay is suitable for routine use in research and clinical studies. mdpi.comnih.gov
Strategic Applications of 1,1 Biphenyl 4 Carboximidamide in Diverse Scientific Research Domains
Role as a Privileged Scaffold or Building Block in Organic Synthesis
The biphenyl (B1667301) moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, unrelated biological targets. The carboximidamide group, a strong basic group, further enhances its potential for specific interactions. This combination makes [1,1'-Biphenyl]-4-carboximidamide a valuable starting material or intermediate in the synthesis of more complex molecules.
Utility in the Construction of Complex Pharmaceutical Intermediates
The synthesis of unsymmetrical biaryls is a fundamental process in the creation of many pharmaceutical compounds. Modified Suzuki cross-coupling reactions are often employed for this purpose, and derivatives of this compound can be synthesized using such methods. For instance, 4-biphenylcarboxaldehyde can be prepared through a Suzuki cross-coupling of 4-bromobenzaldehyde (B125591) and benzeneboronic acid, a process that showcases the construction of the core biphenyl structure. orgsyn.org This aldehyde can then be further functionalized to introduce the carboximidamide group.
The biphenyl structure is a key component in various therapeutic agents. For example, derivatives like 2-amino-[1,1'-biphenyl]-3-carboxamide have been investigated as selective inhibitors of PKMYT1, a target in certain types of breast cancer. nih.gov The synthesis of these complex molecules often relies on the strategic use of biphenyl building blocks. Furthermore, compounds such as 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxamide serve as intermediates in the synthesis of pharmaceutical standards and impurities for analytical purposes. pharmaffiliates.com
| Precursor/Intermediate | Synthetic Method | Resulting Structure | Reference |
| 4-Bromobenzaldehyde, Benzeneboronic acid | Suzuki Cross-Coupling | 4-Biphenylcarboxaldehyde | orgsyn.org |
| 2-Amino-[1,1'-biphenyl]-3-carboxamide derivatives | Structure-based design | Selective PKMYT1 inhibitors | nih.gov |
| 4'-(Azidomethyl)-[1,1'-biphenyl]-2-carboxamide | Not specified | Pharmaceutical intermediate | pharmaffiliates.com |
Applications in the Synthesis of Novel Materials and Polymers
The rigid and planar nature of the biphenyl unit makes it an attractive component for the synthesis of novel materials and polymers with specific electronic and optical properties. While direct applications of this compound in this area are not extensively documented in the provided results, related biphenyl compounds are utilized in material science. For example, [1,1'-Biphenyl]-4-carbaldehyde is listed as an organic building block. bldpharm.com Biphenyl derivatives are also used as organic monomers for covalent organic frameworks (COFs) and in the development of OLED materials. bldpharm.com The introduction of the carboximidamide group could impart specific properties, such as charge transport capabilities or the ability to form ordered structures through hydrogen bonding, which are desirable in materials science.
Research Probe and Chemical Biology Tool Development
Chemical probes are small molecules used to study and manipulate biological systems. The development of such tools is crucial for understanding disease mechanisms and identifying new drug targets.
Use in Target Identification and Validation Studies
Phenotypic screening, where compounds are tested for their effects on cellular or organismal phenotypes, is a powerful approach for drug discovery. nih.govresearchgate.net Once a "hit" compound is identified, a significant challenge is to determine its molecular target(s). Chemical proteomics, often employing probes derived from the hit compound, is a key strategy for target identification. nih.govresearchgate.net A chemical probe based on a biphenyl scaffold, for instance, was used to identify pirin as a high-affinity molecular target. nih.govresearchgate.net This demonstrates the utility of biphenyl-containing molecules in elucidating the mechanism of action of bioactive compounds.
Potential in Drug Discovery and Development Research
The biphenyl scaffold is prevalent in many approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.
The carboximidamide group, being a strong base, can form strong ionic interactions with acidic residues in protein binding pockets. This can lead to high-affinity and selective inhibitors. For instance, structure-based drug design has led to the discovery of 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives as potent and selective inhibitors of PKMYT1 for the potential treatment of CCNE1-amplified breast cancer. nih.gov X-ray crystallography has confirmed key binding interactions that contribute to the potency and selectivity of these compounds. nih.gov
Furthermore, the biphenyl moiety itself can be modified to improve the pharmacological properties of a drug candidate. For example, derivatives of biphenyl carboxylic acid have been investigated as hypolipidemic agents. medchemexpress.com The versatility of the biphenyl scaffold allows for the fine-tuning of a molecule's properties to optimize its efficacy and safety profile.
| Compound Class | Therapeutic Target/Application | Key Findings | Reference |
| 2-Amino-[1,1'-biphenyl]-3-carboxamide derivatives | PKMYT1 (Breast Cancer) | Potent and selective inhibition, synergistic cytotoxicity with gemcitabine. | nih.gov |
| Biphenyl-containing tetronamides | Cyanobacteria | Showed selective cyanobactericidal activity. | researchgate.net |
| 1,3,4-Oxadiazole derivatives with biphenyl moiety | Neuraminidase (Influenza) | Potent inhibitory activity. | nih.gov |
Challenges, Limitations, and Future Directions in 1,1 Biphenyl 4 Carboximidamide Research
Addressing Selectivity and Off-Target Activity Challenges in Biological Systems
A significant hurdle in the development of any therapeutic compound is ensuring it interacts specifically with its intended biological target to elicit the desired therapeutic effect while avoiding interactions with other molecules that could lead to unwanted side effects. For derivatives of [1,1'-Biphenyl]-4-carboximidamide, achieving a high degree of selectivity is paramount.
Research on related biphenyl (B1667301) compounds has highlighted the nuances of achieving selectivity. For instance, studies on 2-amino-[1,1'-biphenyl]-3-carboxamide derivatives have demonstrated that it is possible to achieve high selectivity for specific protein kinases, such as PKMYT1 over WEE1, through structure-based drug design. This approach involves introducing specific chemical modifications that enhance binding to the target's active site, as confirmed by X-ray crystallography, which revealed key binding interactions with specific amino acid residues. Similarly, research on 1,1'-biphenyl-4-sulfonamides has shown that substitutions on the biphenyl scaffold can significantly alter the inhibition profiles against various human carbonic anhydrase (CA) isoforms, leading to potent and selective inhibitors of specific isoforms like CA II and CA XIV. texilajournal.comresearchgate.netnih.gov
The challenge for this compound lies in systematically exploring its interaction with a wide range of biological targets to identify and mitigate potential off-target activities. This requires comprehensive screening against panels of receptors, enzymes, and ion channels. Any identified off-target interactions must be carefully analyzed to understand their potential clinical implications. Structure-activity relationship (SAR) studies are crucial in guiding the modification of the lead compound to minimize these off-target effects while maintaining or improving its on-target potency.
Overcoming Biopharmaceutical Hurdles in Preclinical Development
The journey of a drug candidate through preclinical development is often hampered by suboptimal biopharmaceutical properties. These properties, which include solubility, permeability, metabolic stability, and formulation challenges, are critical for achieving adequate drug exposure at the target site. nih.gov
For this compound and its derivatives, poor physicochemical properties can pose significant challenges. nih.gov Maximizing exposure during early animal studies is essential to accurately assess pharmacokinetics, pharmacodynamics, and toxicology. nih.gov Inconsistent exposure can lead to misleading results and the erroneous discontinuation of a potentially valuable compound.
Developing suitable formulations for preclinical studies can be particularly challenging, especially for compounds with low solubility. nih.gov The choice of formulation vehicle is critical and must be carefully selected to avoid solvent-specific effects that could confound the interpretation of toxicity studies. researchgate.net The development of robust and scalable formulations is a key consideration for the eventual transition to clinical trials. Furthermore, understanding the metabolic fate of the compound is crucial to identify potential metabolic liabilities that could lead to rapid clearance and low bioavailability.
Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy
The traditional methods for synthesizing complex molecules like this compound can be inefficient, generating significant chemical waste and having a considerable environmental impact. The principles of green chemistry, particularly the concept of atom economy, are increasingly guiding the development of more sustainable synthetic methodologies. researchgate.net Atom economy focuses on maximizing the incorporation of atoms from the reactants into the final product, thereby minimizing waste. researchgate.net
For the synthesis of biphenyl compounds, advancements have been made in developing more efficient and environmentally friendly processes. For example, the Suzuki cross-coupling reaction, a powerful tool for forming carbon-carbon bonds between aromatic rings, has been modified to create more scalable and efficient syntheses of biaryls. However, the challenge remains to apply these principles to the specific synthesis of this compound, potentially through the development of novel catalytic systems or one-pot reactions that reduce the number of synthetic steps and the use of hazardous reagents. An atom-economic approach to amide synthesis via the transition metal-catalyzed rearrangement of oxaziridines represents a potential green pathway that could be explored for this class of compounds. nih.gov
Exploration of Undiscovered Biological Activities and Therapeutic Applications
The biphenyl scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities. While initial research on this compound may have focused on a specific therapeutic target, there is significant potential for this compound and its derivatives to exhibit other, as yet undiscovered, biological effects.
For example, recent studies on novel carboxamide derivatives containing a biphenyl pharmacophore have revealed potent fungicidal activity against various plant pathogens. chemrxiv.orgnih.gov This suggests that derivatives of this compound could be explored for applications beyond human therapeutics, such as in agriculture. Furthermore, other biphenyl compounds have shown promise as anticancer agents, highlighting another potential avenue for investigation. frontiersin.org A systematic screening of this compound and its analogs against a diverse range of biological targets and disease models could uncover novel therapeutic opportunities.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. These powerful computational tools can significantly accelerate the design-make-test-analyze (DMTA) cycle, leading to the more rapid identification of promising drug candidates. nih.gov
For this compound research, AI and ML can be applied in several key areas. Generative AI algorithms can be used to design novel derivatives with optimized properties, such as enhanced potency, improved selectivity, and better biopharmaceutical characteristics. nih.gov These algorithms can explore vast chemical spaces to identify molecules with a high probability of success. nih.gov For instance, generative AI has been successfully used to design and optimize antimicrobial peptides and liver X receptor agonists. chemrxiv.orgnih.gov
Furthermore, ML models can be trained on existing experimental data to predict the biological activity and physicochemical properties of new compounds, reducing the need for extensive and costly laboratory testing. In silico methods, such as molecular docking and ADME (absorption, distribution, metabolism, and excretion) predictions, can further refine the selection of candidates for synthesis and experimental evaluation. nih.gov
Prospects for Clinical Translation and Advanced Preclinical Studies for this compound and its Derivatives
The ultimate goal of any drug discovery program is the successful clinical translation of a promising compound into an effective therapy. The path to clinical trials is a long and rigorous one, requiring extensive preclinical studies to establish a compound's safety and efficacy profile. texilajournal.com
For this compound and its derivatives, the prospects for clinical translation will depend on successfully navigating the challenges outlined in the preceding sections. A thorough understanding of the compound's mechanism of action, selectivity profile, and biopharmaceutical properties is essential for designing informative preclinical studies.
Innovative clinical trial designs, such as biomarker-driven platform, basket, and umbrella trials, are becoming increasingly common and could be applicable to the development of this compound-based therapies. These trial designs allow for the simultaneous evaluation of a drug in different patient populations defined by specific biomarkers, potentially accelerating the development timeline. The successful implementation of pharmacokinetic and pharmacodynamic strategies in the early research phases can also significantly improve the translation of preclinical findings to the clinical setting. nih.gov The journey from the laboratory to the clinic is challenging, but for compounds that show a promising preclinical profile, the potential to address unmet medical needs is a powerful motivator for continued research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
